Cerium(3+) decanoate
Description
Contextual Significance of Cerium Compounds in Advanced Materials and Catalysis
Cerium, the most abundant of the rare earth elements, is a crucial component in a wide array of advanced materials and catalytic systems. researchgate.netnumberanalytics.com Its significance lies in its unique electronic structure, which allows for facile switching between the +3 and +4 oxidation states. samaterials.commdpi.com This redox capability is central to many of its applications.
In the realm of advanced materials , cerium compounds, particularly cerium oxide (CeO2), are utilized in:
Ceramics and Glasses: To modify material properties, including coloring and decoloring of glass. ontosight.aisamaterials.com
Polishing Agents: For spectacle and optical instrument lenses due to their ability to effectively smooth surfaces. samaterials.comsamaterials.com
Energy Storage: In rechargeable batteries and solid oxide fuel cells, where they can enhance performance and lifespan. fastercapital.com
Optical Coatings and Phosphors: Leveraging their unique optical properties. researchgate.netfastercapital.com
In catalysis , cerium compounds are indispensable in:
Automotive Catalytic Converters: Cerium oxide acts as an oxygen storage component, crucial for reducing harmful emissions like carbon monoxide (CO), nitrogen oxides (NOx), and hydrocarbons. numberanalytics.comsamaterials.comstanfordmaterials.com
Petroleum Refining: Cerium-based catalysts are used in the fluid cracking process to break down complex hydrocarbons. researchgate.netstanfordmaterials.com
Organic Synthesis: Cerium complexes serve as catalysts in various organic transformations, often involving radical generation. acs.orgnih.gov
Enhancing Catalytic Activity: The addition of cerium can improve the performance of other catalysts by creating oxygen vacancies and tuning acid/base and redox properties. researchgate.netosti.gov
The versatility of cerium stems from its ability to readily form compounds with various elements, leading to a diverse range of applications in modern technology and manufacturing. samaterials.com
Overview of Cerium(3+) Decanoate (B1226879) as a Precursor and Functional Material
Cerium(3+) decanoate, with the chemical formula Ce(C9H19COO)3, is a metal salt formed from the cerium(III) cation and three decanoate anions. It belongs to the class of cerium carboxylates, which are compounds where a cerium atom is coordinated to one or more carboxylate ligands.
As a precursor , this compound is primarily used in the synthesis of cerium-containing nanomaterials, particularly cerium oxide (CeO2) nanoparticles. rsc.org The thermal decomposition of this compound is a key method for producing these nanoparticles. researchgate.net The process involves heating the compound, which leads to the breakdown of the organic ligands and the formation of cerium oxide. The characteristics of the resulting nanoparticles, such as size and morphology, can be influenced by the decomposition conditions. indexcopernicus.comnih.gov
As a functional material , the properties of this compound are linked to the interplay between the cerium ion and the decanoate chains. Studies on similar cerium carboxylates suggest that these compounds can exhibit interesting thermal behaviors, including the formation of liquid crystal phases before decomposition. researchgate.net The coordination between the cerium ion and the carboxylate groups is a critical factor influencing the material's properties. nih.govrsc.org While research on the direct functional applications of this compound is less extensive than its role as a precursor, its properties are of fundamental interest in understanding the behavior of metal-organic compounds.
Scope and Research Objectives of the Academic Study
Academic studies focusing on this compound and related cerium carboxylates aim to achieve several key objectives:
Synthesis and Characterization: A primary goal is to develop and refine methods for synthesizing this compound, often through metathesis reactions. rsc.org Comprehensive characterization is then performed using techniques such as Fourier-transform infrared spectroscopy (FTIR) and X-ray diffraction (XRD) to understand its molecular structure and crystalline nature. rsc.orgnih.gov
Thermal Decomposition Studies: A significant area of research involves investigating the thermal behavior and decomposition of this compound. researchgate.net The objectives are to identify the intermediate products formed during heating and to determine the final decomposition product, which is typically cerium oxide. researchgate.netdergipark.org.tr This understanding is crucial for controlling the synthesis of CeO2 nanoparticles.
Investigating Precursor Properties: Research aims to elucidate how this compound influences the properties of the resulting cerium oxide nanoparticles. This includes studying the effect of the precursor on particle size, morphology, and catalytic activity of the final material. indexcopernicus.comnih.gov
Understanding Structure-Property Relationships: A fundamental objective is to understand the relationship between the molecular structure of this compound and its physical and chemical properties. This includes studying the coordination of the carboxylate ligands to the cerium ion and how this affects its thermal stability and reactivity. nih.govrsc.org
The data table below summarizes the key research findings related to the synthesis and characterization of cerium compounds, providing a foundation for more specific studies on this compound.
| Research Focus | Key Findings | Relevant Techniques |
| Synthesis of Cerium Oxide Nanoparticles | Various methods like co-precipitation and hydrothermal synthesis are effective. indexcopernicus.comscielo.org.mx The choice of precursor, such as cerium nitrate (B79036) or cerium acetate (B1210297), influences the final properties. dergipark.org.trnih.gov | XRD, SEM, TEM, TGA |
| Thermal Decomposition of Cerium Carboxylates | Decomposition often proceeds through intermediate phases, including oxycarbonates, before forming cerium oxide. researchgate.netdergipark.org.tr The final product is typically cubic CeO2. dergipark.org.tr | TG-DTA, FTIR, in-situ XRD |
| Characterization of Cerium(III) Complexes | The interaction between Ce(3+) and carboxylate ligands can be studied through changes in absorption and emission spectra. nih.gov The coordination is often bidentate. rsc.org | UV-Vis Spectroscopy, Fluorescence Spectroscopy, NMR |
| Catalytic Applications of Cerium Compounds | The redox couple Ce(4+)/Ce(3+) is central to the catalytic activity of cerium compounds. researchgate.netresearchgate.net Cerium-based materials are effective catalysts for various oxidation and reduction reactions. numberanalytics.comstanfordmaterials.com | Catalytic activity testing, XPS |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
7492-58-2 |
|---|---|
Molecular Formula |
C30H57CeO6 |
Molecular Weight |
653.9 g/mol |
IUPAC Name |
cerium(3+);decanoate |
InChI |
InChI=1S/3C10H20O2.Ce/c3*1-2-3-4-5-6-7-8-9-10(11)12;/h3*2-9H2,1H3,(H,11,12);/q;;;+3/p-3 |
InChI Key |
YXJBOXIWJYSDHZ-UHFFFAOYSA-K |
Canonical SMILES |
CCCCCCCCCC(=O)[O-].CCCCCCCCCC(=O)[O-].CCCCCCCCCC(=O)[O-].[Ce+3] |
Origin of Product |
United States |
Advanced Characterization of Cerium 3+ Decanoate and Its Derivatives
Spectroscopic Techniques for Structural Elucidation and Electronic Structure Analysis
Spectroscopy is a fundamental tool for probing the various energetic states of molecules and materials. By analyzing the interaction of electromagnetic radiation with the sample, detailed information about its structure and electronic nature can be obtained.
Vibrational Spectroscopy (FTIR, Raman) for Ligand Coordination and Functional Group Analysis
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, is instrumental in analyzing the coordination of the decanoate (B1226879) ligand to the cerium(3+) ion. The primary focus is on the vibrational modes of the carboxylate group (-COO⁻), as its coordination mode significantly influences the observed spectral features.
In FTIR spectroscopy of cerium carboxylates, the positions of the asymmetric (νₐₛ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching vibrations of the carboxylate group are of particular interest. The separation between these two frequencies (Δν = νₐₛ - νₛ) is a diagnostic indicator of the coordination mode. Generally, a larger Δν value compared to the free carboxylate ion suggests a monodentate coordination, while a smaller Δν value is indicative of bidentate or bridging coordination. For instance, in a study of cerium(IV)-alginate complexes, the observed νₐₛ(OCO⁻) at 1605 cm⁻¹ and νₛ(OCO⁻) at 1424 cm⁻¹ indicated chelation of the cerium ion by the carboxylate groups. ccsenet.org
Raman spectroscopy provides complementary information. The Raman spectra of cerium-oxo clusters with benzoate (B1203000) ligands show a characteristic peak around 451 cm⁻¹, which is attributed to the F₂g mode of the Ce-O-Ce bond, confirming the formation of polynuclear structures. nih.gov Additionally, vibrational modes related to the organic ligand, such as C-H and C=O deformations, can be identified. nih.gov For example, in cerium(IV) oxidic octoate, Raman spectroscopy revealed lines at 413, 167, and 128 cm⁻¹ associated with chelation. google.com The presence of a Ce-H local vibrational mode at approximately 1005 cm⁻¹ has been identified in cerium hydrides using Raman spectroscopy. acs.org
Table 1: Representative Vibrational Frequencies for Cerium Carboxylate Systems
| Vibrational Mode | Frequency Range (cm⁻¹) | Assignment | Reference |
|---|---|---|---|
| Asymmetric COO⁻ Stretch | ~1605 | νₐₛ(OCO⁻) | ccsenet.org |
| Symmetric COO⁻ Stretch | ~1424 | νₛ(OCO⁻) | ccsenet.org |
| Ce-O-Ce Stretch | ~451 | F₂g mode | nih.gov |
| Chelation-related | 413, 167, 128 | Ce-O bonds | google.com |
| Ce-H Stretch | ~1005 | Ce-H local mode | acs.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structure of diamagnetic compounds. However, the paramagnetic nature of the cerium(3+) ion (4f¹ electronic configuration) presents both challenges and opportunities. The unpaired electron in Ce(III) causes significant shifting and broadening of NMR signals for nuclei in its vicinity, a phenomenon known as the paramagnetic or contact/pseudocontact shift.
While this complicates standard NMR analysis, these paramagnetic effects can be harnessed to gain structural information. For instance, in studies of paramagnetic lanthanide complexes, the pseudocontact shifts induced by the Ce³⁺ ion can be used as constraints to determine the solution structure of molecules. nih.gov The ¹H NMR spectra of a dicerium(III) complex of calmodulin showed resonances shifted between +22 and -9 ppm due to these interactions. nih.gov
For cerium(IV) complexes, which are diamagnetic, ¹³C NMR spectroscopy is more straightforward. In cerium(IV) aryl complexes, the signal for the sp²-hybridized carbon attached to cerium appeared at a significantly downfield chemical shift of 227.0 ppm. chinesechemsoc.org In contrast, studies on paramagnetic cerium(III) complexes have shown ¹³C NMR signals at highly shifted positions, such as -49.3 ppm and up to 328.8 ppm for a (C₅Me₄H)₃Pr complex, highlighting the influence of the paramagnetic center. acs.org The similarity in molecular structure for a series of cerium subgroup lanthanide nitrate (B79036) complexes with 18-crown-6 (B118740) in non-polar solvents has been revealed through NMR studies. isuct.ru
UV-Visible Absorption Spectroscopy for Electronic Transitions
UV-Visible absorption spectroscopy probes the electronic transitions within a molecule. For cerium(3+) complexes, the spectra are typically characterized by a series of absorption bands in the UV region, corresponding to the parity-allowed 4f → 5d transitions of the Ce³⁺ ion.
In aqueous solutions, hydrated Ce³⁺ ions exhibit absorption bands between 37,000 and 51,000 cm⁻¹ (196–270 nm). acs.org An additional band can appear around 34,000 cm⁻¹ (294 nm), which is attributed to the [Ce(H₂O)₈]³⁺ species in equilibrium with [Ce(H₂O)₉]³⁺. acs.orgnih.gov The complexation of Ce³⁺ with carboxylates, such as decanoate, leads to changes in the shape and intensity of these absorption bands. acs.orgresearchgate.net The formation of Ce(III)-carboxylate complexes can lead to the appearance of new peaks and the presence of isosbestic points, which indicate an equilibrium between the free ion and the complex. acs.org
In some cases, a metal-to-ligand charge-transfer (MLCT) band can be observed. For cerium(III) heteropolytungstate complexes, bands responsible for their brown color are assigned to a Ce(III)-ligand charge transfer transition. rsc.org Mixed-valence Ce(III)/Ce(IV) systems can exhibit intervalence charge transfer (IVCT) transitions in the visible region, which influences their color. rsc.org
Table 2: Key Electronic Transitions for Cerium(3+) Species
| Species | Wavenumber (cm⁻¹) | Wavelength (nm) | Transition | Reference |
|---|---|---|---|---|
| [Ce(H₂O)₉]³⁺ | 37,000 - 51,000 | 196 - 270 | 4f → 5d | acs.org |
| [Ce(H₂O)₈]³⁺ | ~34,000 | ~294 | 4f → 5d | acs.orgnih.gov |
| Ce(III)-carboxylate | Varies | Varies | 4f → 5d | acs.orgresearchgate.net |
| Ce(III) heteropolytungstate | Varies | Varies | MLCT | rsc.org |
| Mixed-valence Ce(III)/Ce(IV) | Varies | Visible region | IVCT | rsc.org |
X-ray Absorption Spectroscopy (XAS): XANES and EXAFS for Oxidation State, Local Atomic Structure, and Coordination Environment
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides detailed information about the oxidation state and local coordination environment of the absorbing atom. It is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).
XANES is particularly sensitive to the oxidation state of cerium. The Ce L₃-edge XANES spectra of Ce(III) and Ce(IV) compounds are distinctly different. Ce(III) compounds typically show a single white-line peak at around 5726 eV, corresponding to the 2p → 4f¹5d transition. rsc.org In contrast, Ce(IV) compounds exhibit a characteristic double-peak structure. acs.orgresearchgate.net This allows for the quantification of the Ce³⁺/Ce⁴⁺ ratio in mixed-valence materials. ufrgs.brrsc.org
EXAFS provides information about the local atomic structure, including coordination numbers and bond distances. Analysis of EXAFS data for cerium oxides has revealed details about the Ce-O coordination shell. acs.org For cerium-based coordination polymers, Ce-O distances have been determined to be in the range of 2.259 to 2.555 Å. iucr.org In cerium(III) complexes, the coordination number is often high, typically 8 or 9, and can involve coordination to carboxylate groups, water molecules, and other ligands. iucr.orgtandfonline.comrsc.org For example, in some cerium-based metal-organic frameworks, the cerium center is nine-coordinate. rsc.org
X-ray Raman Scattering (XRS) Spectroscopy for Bulk Oxidation State Analysis
X-ray Raman Scattering (XRS) is an inelastic X-ray scattering technique that provides information analogous to soft X-ray absorption spectroscopy but with the advantage of being able to probe the bulk of a material under various conditions, as it does not require high vacuum. polimi.it This makes it particularly useful for in situ studies.
XRS at the Ce N₄,₅ edges can be used to track changes in the oxidation state of cerium by observing the 4d to 4f transitions. polimi.itresearchgate.net The spectral features for Ce³⁺ and Ce⁴⁺ are distinct, allowing for the quantification of their relative concentrations in the bulk of a material. researchgate.netresearchgate.net This technique has been successfully applied to study the reduction of CeO₂ and to follow the changes in the Ce³⁺/Ce⁴⁺ ratio during catalytic processes. polimi.itresearchgate.net The ability of XRS to probe the bulk electronic structure provides complementary information to surface-sensitive techniques. polimi.it
Photoluminescence Spectroscopy for Optical Properties and Energy Transfer Mechanisms
Photoluminescence spectroscopy investigates the light emitted by a substance after it has absorbed photons. Cerium(3+) complexes are known for their luminescence, which arises from the spin- and parity-allowed 5d → 4f electronic transition. This results in a characteristic broad, double-peak emission spectrum due to the spin-orbit splitting of the 4f ground state into ²F₅/₂ and ²F₇/₂ levels. chinesechemsoc.orgoup.com
The emission color and quantum yield of Ce(III) complexes are highly dependent on the coordination environment. pku.edu.cn While hydrated Ce³⁺ ions luminesce strongly in the deep-blue region, the formation of complexes with carboxylate ligands often leads to quenching of the luminescence. nih.govresearchoutreach.orgrsc.org However, weak emission from cerium acetate (B1210297) complexes has been observed, suggesting that the nature of the carboxylate binding plays a crucial role. rsc.org
Recent research has focused on designing ligands that can enhance the luminescence of Ce(III) complexes and tune their emission properties. By using S-coordinating ligands, researchers have achieved high photoluminescence quantum yields (up to 97%) and shifted the emission to longer wavelengths. pku.edu.cnacs.org The development of Ce(III) complexes with tunable emissions is of great interest for applications in lighting and displays. chemistryviews.org The excited-state lifetime of these d-f transitions is typically in the nanosecond range, which is advantageous for applications such as organic light-emitting diodes (OLEDs). oup.com
Diffraction and Imaging Techniques for Crystalline and Morphological Analysis
X-ray diffraction (XRD) is a fundamental technique for analyzing the crystalline nature of materials. iastate.edu It is instrumental in determining the crystal structure, identifying the phases present, and estimating the size of the crystallites within a sample. iastate.edurigaku.com
Crystal Structure and Phase Identification: XRD patterns of cerium-based materials, including derivatives of cerium(3+) decanoate, typically exhibit peaks corresponding to a cubic fluorite structure. researchgate.netd-nb.infoscialert.net The positions and intensities of these diffraction peaks are compared against standard reference patterns, such as those from the Joint Committee on Powder Diffraction Standards (JCPDS) database, to confirm the phase. scialert.netresearchgate.net For instance, the diffraction peaks at (111), (200), (220), and (311) are characteristic of the face-centered cubic (fcc) lattice of ceria (CeO2). researchgate.netd-nb.infoscialert.net The absence of peaks from other phases, like Ce2O3, indicates the single-phase nature of the material. researchgate.net In some cases, depending on the synthesis conditions, other crystal structures like body-centered tetragonal (bct) have been observed, particularly in ultrathin nanoplates. researchgate.net
Crystallite Size Determination: The average crystallite size of this compound and its derivatives can be calculated from the broadening of the XRD peaks using the Scherrer equation. scialert.netrsc.org This equation relates the crystallite size to the full width at half maximum (FWHM) of a diffraction peak, the X-ray wavelength, and the Bragg angle. rsc.orgresearchgate.net Studies on related cerium oxide nanoparticles have reported crystallite sizes ranging from a few nanometers to several tens of nanometers. d-nb.infoscialert.net For example, different synthesis methods have yielded ceria nanoparticles with average crystallite sizes in the ranges of 4.2 to 36.9 nm, 9 to 16 nm, and 11.24 to 21.65 nm. d-nb.infoscialert.netresearchgate.net It has been observed that factors such as calcination temperature can influence the crystallite size, with higher temperatures generally leading to larger and more crystalline particles. d-nb.info
| Synthesis/Processing Condition | Average Crystallite Size (nm) | Reference |
| Hydroxide (B78521) Mediated Approach | 9 - 16 | scialert.net |
| Co-precipitation and Sol-Gel | 4.2 - 36.9 | d-nb.info |
| Chemical Precipitation (pH variation) | 11.24 - 21.65 | researchgate.net |
| Supercritical Hydrothermal Treatment | > 20 | rsc.org |
Electron microscopy techniques are indispensable for visualizing the morphology, determining the particle size distribution, and analyzing the nanostructure of this compound and its derivatives.
Scanning Electron Microscopy (SEM): SEM provides information about the surface morphology and particle shape. thermofisher.com In studies of ceria nanoparticles, SEM images have revealed spherical or nearly spherical particles. scialert.netscielo.brscielo.org.mx The technique can also show the degree of agglomeration of the nanoparticles. scielo.brscielo.org.mx
Transmission Electron Microscopy (TEM) and High-Resolution TEM (HR-TEM): TEM offers higher resolution imaging compared to SEM, allowing for the direct observation of individual nanoparticles and their size and shape. thermofisher.comhawaii.edu TEM analysis of ceria-based nanomaterials has confirmed the presence of crystalline, spherical particles with sizes that are often in good agreement with the crystallite sizes calculated from XRD data. scielo.brscielo.org.mx Particle sizes observed by TEM can range from approximately 12 nm to 30 nm. researchgate.net
HR-TEM provides even more detailed structural information, enabling the visualization of the crystal lattice fringes. numberanalytics.com This capability confirms the single-crystalline nature of the nanoparticles and allows for the identification of the exposed crystal facets, such as {111}, {220}, and {100} planes in cubic CeO2. numberanalytics.combeilstein-journals.org
Atomic Force Microscopy (AFM): AFM is a high-resolution imaging technique that can provide three-dimensional surface topography. afmworkshop.com It is particularly useful for accurately measuring the height of nanoparticles. researchgate.net AFM has been used in conjunction with TEM and SEM to characterize the dimensions of cerium oxide nanoparticles. afmworkshop.comresearchgate.net
| Technique | Information Provided | Typical Resolution | Key Advantages for Cerium Decanoate Analysis |
| SEM | Surface morphology, particle shape, agglomeration | ~1 nm | Provides a good overview of the sample's surface features. thermofisher.comafmworkshop.com |
| TEM | Particle size and shape, internal structure | <0.1 nm | Allows for direct visualization of individual nanoparticles and their internal structure. thermofisher.comhawaii.eduafmworkshop.com |
| HR-TEM | Atomic-level crystal structure, lattice fringes, defects | <0.1 nm | Confirms crystallinity and identifies specific crystal planes. numberanalytics.combeilstein-journals.org |
| AFM | 3D surface topography, particle height | ~1 nm (XY), ~0.1 nm (Z) | Provides accurate height measurements and complements other microscopy techniques. afmworkshop.comresearchgate.net |
Elemental and Compositional Analysis
To fully characterize this compound, it is crucial to determine its elemental composition and the oxidation state of the cerium ions. Spectroscopic techniques are primarily employed for this purpose.
ICP-AES, also known as Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES), is a highly sensitive analytical technique used for determining the elemental composition of a sample. rubiconscience.com.auwikipedia.org The sample is introduced into a high-temperature argon plasma, which excites the atoms of the elements present. whitman.edu As these atoms relax to their ground state, they emit light at characteristic wavelengths for each element. The intensity of the emitted light is proportional to the concentration of the element in the sample. wikipedia.org
This technique can be used to accurately quantify the amount of cerium and other elements in a sample of this compound, ensuring the correct stoichiometry and purity of the compound. rubiconscience.com.auwikipedia.orgdrawellanalytical.com
XPS is a surface-sensitive technique that provides information about the elemental composition and, critically, the chemical (oxidation) states of the elements on the surface of a material. ceriumlabs.com The analysis of the Ce 3d region of the XPS spectrum is particularly important for cerium compounds.
The XPS spectrum of cerium is complex due to multiple final-state effects. researchgate.net The Ce 3d spectrum is split into two main spin-orbit components, 3d5/2 and 3d3/2. frontiersin.org These are further split into multiple peaks that are characteristic of the Ce3+ and Ce4+ oxidation states. thermofisher.comresearchgate.net
Ce4+ states are identified by a set of six peaks, with a characteristic satellite peak around 916-917 eV which is absent in the Ce3+ spectrum. thermofisher.comnih.gov
Ce3+ states are represented by four main peaks at lower binding energies compared to the main Ce4+ peaks. frontiersin.orgresearchgate.net For example, peaks around 880-885 eV and 902-904 eV are typically assigned to Ce3+. frontiersin.orgnih.gov
By deconvolution and peak fitting of the Ce 3d spectrum, the relative concentrations of Ce3+ and Ce4+ on the surface of the material can be quantified. researchgate.net This is crucial for understanding the properties of this compound, as the ratio of Ce3+/Ce4+ can significantly influence its chemical and catalytic behavior. researchgate.netnih.gov
| Oxidation State | Spin-Orbit Component | Approximate Binding Energy (eV) | Key Features | Reference |
| Ce3+ | 3d5/2 | ~880.3, ~885.2 | Multiplet peaks (νo, ν') | frontiersin.org |
| 3d3/2 | ~896.3, ~902.3 | Multiplet peaks (uo, u') | frontiersin.org | |
| Ce4+ | 3d5/2 | ~882.7, ~889.1, ~898.4 | Multiplet peaks (ν, ν'', ν''') | frontiersin.org |
| 3d3/2 | ~901.1, ~907.6, ~916.0 | Multiplet peaks (u, u'', u''') - u''' is a distinct satellite. | frontiersin.orgthermofisher.com |
EDX, often coupled with scanning electron microscopy (SEM) or transmission electron microscopy (TEM), is a technique used for elemental analysis. nishkaresearch.com When the electron beam of the microscope interacts with the sample, it causes the emission of characteristic X-rays from the atoms present. The energy of these X-rays is unique to each element, allowing for qualitative and quantitative elemental mapping of the sample. northwestern.edunthu.edu.tw
In the context of this compound, EDX can confirm the presence of cerium, oxygen, and carbon in the sample and provide their relative atomic percentages. scielo.org.mxresearchgate.net This complements the information obtained from other techniques like XRD and XPS to provide a complete picture of the compound's composition. scielo.org.mxresearchgate.net
Thermal Analysis for Decomposition Pathways and Phase Transitions
The thermal stability and decomposition behavior of this compound are critical for understanding its transformation into functional materials like cerium oxide. Advanced thermal analysis techniques provide insights into the precise decomposition temperatures, intermediate phases, and gaseous byproducts, elucidating the complex chemical and physical changes that occur upon heating.
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are fundamental techniques used to study the thermal decomposition of this compound. TGA measures the change in mass of a sample as a function of temperature, while DTA detects the temperature difference between a sample and an inert reference, revealing exothermic and endothermic events.
Studies on cerium carboxylates with varying chain lengths, such as butanoate, pentanoate, and hexanoate, provide a strong model for the behavior of this compound. These compounds typically exhibit melting transitions before the onset of decomposition. researchgate.net For instance, the thermal decomposition of cerium oleate (B1233923), another long-chain carboxylate, shows a multi-step process. An initial mass loss is attributed to the desorption of weakly bound molecules, followed by major decomposition steps at higher temperatures. rsc.orgnih.gov
In a study involving cerium(III) decanoate synthesized via a metathesis reaction, TGA was used to confirm its composition. The experimentally measured weight loss was approximately 72.7%, which aligns closely with the calculated theoretical weight loss of 73.7% for the complete conversion of monomeric Ce(C₉H₁₉COO)₃ to cerium(IV) oxide (CeO₂). rsc.org This significant mass loss primarily occurs in a temperature range of 350 to 450 °C, indicating the breakdown and volatilization of the organic decanoate ligands. rsc.org The decomposition temperature is notably higher than the boiling point of decanoic acid itself, which points to the stability of the metal-carboxylate bond. rsc.org
Analogous studies on other lanthanide decanoates, such as terbium decanoate, show that the final decomposition product is the respective metal oxide. jetir.org The decomposition of cerium carboxylates is often an oxidative process, even in an inert atmosphere, where the Ce³⁺ ion is oxidized to Ce⁴⁺, forming the highly stable CeO₂. researchgate.net The DTA curve for cerium oleate shows distinct exothermic peaks between 250 and 300 °C, corresponding to the decomposition of the acyl groups, and further exothermic events up to 600 °C as the final conversion to CeO₂ occurs. rsc.orgnih.gov
Table 1: TGA/DTA Data for Cerium Carboxylates and Analogues
| Compound | Temperature Range (°C) | Mass Loss (%) | Associated Event | Source |
| Cerium(III) Decanoate | 350 - 450 | ~72.7 | Decomposition of decanoate ligands to CeO₂ | rsc.org |
| Cerium Oleate | 200 - 300 | ~9 | Initial decomposition of oleate chains | nih.gov |
| Cerium Oleate | 320 - 465 | - | Main decomposition and formation of CeO₂ | researchgate.net |
| Terbium Decanoate | - | - | Decomposition to Tb₂O₃ and ketone | jetir.org |
| Cerium Hexanoate | >300 | - | Multi-stage decomposition via oxycarbonate | researchgate.net |
Evolved Gas Analysis (EGA) Coupled with Spectroscopy
To identify the volatile products released during the decomposition of this compound, Evolved Gas Analysis (EGA) is coupled with techniques like Mass Spectrometry (MS) or Fourier-Transform Infrared (FTIR) spectroscopy.
The thermal decomposition of metal carboxylates typically proceeds via the release of carbon dioxide and the formation of a ketone. For terbium decanoate, the evolved gas was identified as the symmetrical ketone, di-nonyl ketone (C₉H₁₉COC₉H₁₉), which was found condensed in the cooler parts of the analysis apparatus. jetir.org This suggests that the decomposition of this compound likely follows a similar pathway, releasing CO₂ and di-nonyl ketone.
Studies on cerium carboxylates with shorter chains (butanoate, pentanoate, hexanoate) confirm that the evolved gases consist of CO₂ and the corresponding symmetrical ketones. researchgate.net Coupled TGA-FTIR analysis of cerium oleate decomposition detected carbon dioxide and hydrocarbon gases around 295 °C, consistent with the breakdown of the long alkyl chains. researchgate.net The general mechanism for many metal carboxylates involves the homolytic cleavage of C-O and C-C bonds. researchgate.net
Table 2: Evolved Gas Analysis of Cerium Carboxylates and Analogues
| Compound | Technique | Temperature (°C) | Evolved Gases Identified | Source |
| Cerium Oleate | TGA-FTIR | ~295 | Carbon Dioxide (CO₂), Hydrocarbon gases | researchgate.net |
| Cerium Hexanoate | TG-DTA-FTIR | >300 | Carbon Dioxide (CO₂), Symmetrical Ketone | researchgate.net |
| Terbium Decanoate | TGA | - | Di-nonyl Ketone (C₉H₁₉COC₉H₁₉) | jetir.org |
| Iron(III) Decanoate | MS | - | CO₂, Decanoyl radical | researchgate.net |
In-situ X-ray Diffraction during Thermal Treatment
In-situ X-ray Diffraction (XRD) performed during heating provides real-time structural information on the solid-state transformations of this compound, from its initial crystalline form through any intermediates to the final oxide product.
While specific in-situ XRD data for this compound is not widely published, extensive research on analogous cerium carboxylates provides a clear picture of the expected phase transitions. researchgate.net For cerium hexanoate, in-situ synchrotron XRD reveals a complex decomposition process. The initial crystalline carboxylate structure first undergoes a melting transition before decomposing into an intermediate cerium oxycarbonate phase (Ce₂O₂CO₃). researchgate.net This oxycarbonate intermediate is a common feature in the decomposition of many rare-earth carboxylates. researchgate.netresearchgate.net Upon further heating, this oxycarbonate phase decomposes to form cerium(III) oxide (Ce₂O₃), which is subsequently oxidized to the final, stable cerium(IV) oxide (CeO₂) product. researchgate.net
Similarly, in-situ XRD studies on cerium-based metal-organic frameworks (MOFs) show that structural changes begin with the loss of solvent molecules at lower temperatures, followed by the collapse of the framework and eventual transformation to CeO₂ at higher temperatures. acs.org For cerium oleate, ex-situ XRD of samples heated to different temperatures showed an amorphous-like pattern at room temperature, the emergence of broad peaks corresponding to nanocrystalline cubic CeO₂ at 520 °C, and sharp, well-defined CeO₂ peaks after heating to 750 °C, indicating crystallite growth. rsc.org
This body of evidence strongly suggests that the thermal decomposition of crystalline this compound proceeds through one or more intermediate phases, including a likely cerium oxycarbonate, before the final formation of crystalline CeO₂.
Theoretical and Computational Studies of Cerium 3+ Decanoate Complexes
Quantum Chemical Calculations for Electronic Structure and Bonding
Research has shown that the bonding between the cerium ion and the decanoate (B1226879) ligand can be modeled to predict the stability and reactivity of the complex. scispace.com DFT calculations can confirm the +3 oxidation state of cerium in these complexes, which is a key factor in their electronic behavior. rsc.orgscispace.com Furthermore, these calculations can be used to generate theoretical vibrational spectra (Raman and IR), which can then be compared with experimental data to validate the proposed structures. shepchem.com The interaction energies calculated through DFT can confirm the favorability of the formation of cerium-oxygen bonds with the carboxylate groups. scispace.com
Table 1: Representative Data from Quantum Chemical Calculations on Cerium Carboxylate Systems
| Computational Method | System Studied | Key Finding | Reference |
| DFT | Cerium 2-ethylhexanoate | Proposed a linear tetracerium model with repeating Ce-Ce distances. | shepchem.com |
| DFT | Cerium precursor on an organic co-reactant | Confirmed favorable interaction and predicted the +3 oxidation state of cerium. | rsc.org |
| DFT | Cerium precursor with terephthalic acid (TPA) | Showed favorable exothermic reaction and formation of a Ce-O bond. | scispace.com |
Molecular Dynamics Simulations for Solution Behavior and Interfacial Phenomena
Molecular dynamics (MD) simulations are a powerful tool for investigating the dynamic behavior of cerium(3+) decanoate complexes in solution and at interfaces. researchgate.net These simulations can provide a detailed understanding of the complex interactions between the cerium complex and its surrounding environment, which is crucial for applications such as catalysis and surface modification. researchgate.net
MD simulations, often complemented by DFT, are essential for understanding the interfacial bonding mechanisms between materials like epoxy adhesives and steel surfaces treated with cerium-lanthanum nanofilms. researchgate.net These studies can reveal the nature of electrostatic interactions at the interface. researchgate.net While direct MD simulation data for this compound is not extensively available in the provided context, the principles are applicable. For instance, simulations could model the dissolution of cerium oxide nanoparticles in the presence of decanoic acid, where this compound acts as an intermediate. rsc.orgrsc.org This would involve tracking the trajectories of ions and molecules to understand the dissolution and reprecipitation processes at a molecular level.
Elucidation of Coordination Geometries and Ligand Field Effects
The coordination geometry of the cerium(3+) ion in decanoate complexes is a critical factor influencing their properties. The Ce(III) ion can exhibit various coordination numbers, commonly ranging up to 9, 11, or even 12. acs.orglibretexts.orguwimona.edu.jm The specific geometry adopted, such as a tricapped trigonal prismatic arrangement, is determined by the nature of the ligands and the surrounding environment. acs.orgresearchgate.net In aqueous solutions, hydrated Ce³⁺ often exists as [Ce(H₂O)₉]³⁺. acs.orgnih.gov
The interaction between the cerium ion's 4f and 5d orbitals and the ligand field created by the decanoate groups gives rise to distinct electronic and spectroscopic properties. acs.orgnih.gov The spin-orbit coupling of the 4f electron splits the ground ²F term into ²F₅/₂ and ²F₇/₂ multiplets. acs.orgnih.gov The excited 5d¹ state is further split by ligand-field interactions, leading to multiple absorption bands in the UV-visible spectrum. acs.orgnih.gov The coordination of carboxylate ligands can significantly perturb these energy levels, leading to shifts in absorption and emission spectra. acs.org This sensitivity of spectroscopic features to the coordination environment can be used to probe the complexation process. acs.org
Analysis of Redox Potentials and Electron Transfer Pathways
The redox behavior of cerium is a hallmark of its chemistry, with the Ce³⁺/Ce⁴⁺ couple playing a central role in many catalytic processes. wikipedia.org The standard reduction potential of the Ce⁴⁺/Ce³⁺ couple can vary significantly depending on the surrounding chemical environment, particularly the nature of the anions present. wikipedia.org While the standard potential is often cited around +1.72 V, this value is highly dependent on complexation and hydrolysis. wikipedia.org
In the context of this compound, electron transfer can occur through ligand-to-metal charge transfer (LMCT) pathways. acs.org Upon photoexcitation, an electron can be transferred from the decanoate ligand to the cerium(III) ion, a process that can initiate radical chemistry. acs.orgresearchgate.net Conversely, in Ce(IV) carboxylates, LMCT from the carboxylate to the Ce(IV) center can lead to decarboxylation and the generation of alkyl radicals. researchgate.netnih.gov Theoretical calculations can be employed to model these electron transfer pathways and predict the feasibility of different redox processes. nih.govnih.gov Understanding these pathways is crucial for designing cerium-based catalysts for specific organic transformations. researchgate.netthieme-connect.com
Modeling of Dissolution and Reprecipitation Mechanisms
Theoretical models are essential for understanding the dissolution of cerium-containing materials, such as cerium oxide, and the subsequent reprecipitation, where this compound can act as a crucial intermediate. rsc.orgrsc.org Studies have shown that decanoic acid can significantly enhance the dissolution of CeO₂ by forming cerium(III) decanoate complexes. rsc.orgrsc.org
Table 2: Factors Influencing Modeled Dissolution of Cerium Oxide via Decanoate Formation
| Factor | Influence on Dissolution/Reprecipitation | Consequence | Reference |
| Decanoic Acid | Increases the dissolved amount of cerium ions by forming cerium(III) decanoate. | Promotes dissolution of CeO₂. | rsc.orgrsc.org |
| Water | Promotes reprecipitation of cerium decanoate to CeO₂. | Accelerates the dissolution-reprecipitation cycle. | rsc.orgrsc.org |
| Temperature | Increases the kinetics of complex formation and reprecipitation. | Promotes particle growth at higher temperatures. | rsc.orgrsc.org |
Theoretical Prediction of Spectroscopic Features
Computational methods, particularly DFT, are valuable for predicting the spectroscopic features of this compound complexes. shepchem.comacs.org By calculating the electronic structure and vibrational modes, it is possible to simulate theoretical spectra, such as UV-visible, IR, and Raman spectra. shepchem.comacs.org These theoretical predictions can then be compared with experimental data to confirm the structure and bonding within the complex.
For lanthanide complexes in general, computational studies can help assign spectral features observed in absorption and luminescence spectroscopy. acs.orgresearchgate.net For example, DFT calculations have been used to interpret the vibrational spectra of cerium carboxylates, aiding in the assignment of peaks to specific molecular motions. shepchem.com The theoretical prediction of spectroscopic features is a powerful tool for characterizing new cerium complexes and understanding how their structure influences their interaction with light. acs.org
Advanced Applications in Materials Science and Catalysis
Catalytic Systems and Reaction Mechanisms
Cerium(3+) decanoate (B1226879) is a key player in the synthesis and function of various catalytic systems. Its utility stems from the inherent redox capabilities of the cerium ion, which can be harnessed for a wide array of chemical transformations.
Heterogeneous Catalysis involving Cerium(III)/IV) Redox Couple
The foundation of cerium's catalytic prowess lies in the reversible Ce(III)/Ce(IV) redox couple. researchgate.netresearchgate.net This rapid switching between oxidation states facilitates electron transfer processes that are crucial for catalytic cycles. In heterogeneous catalysis, cerium oxide (ceria, CeO₂) is a widely used material, and cerium(3+) decanoate can serve as a crucial intermediate in its synthesis and modification. researchgate.netnih.govnih.gov
During the supercritical hydrothermal treatment of ceria with decanoic acid, cerium(III) decanoate is formed as a complex. rsc.org This process dissolves cerium from the ceria particles, which then reprecipitates as modified CeO₂. rsc.org This dissolution-reprecipitation mechanism allows for the controlled growth and shaping of ceria nanoparticles, which are highly effective as redox catalysts. rsc.org The Ce(III)/Ce(IV) couple on the catalyst surface provides active sites for a variety of reactions, including oxidation and reduction processes central to industrial and environmental catalysis. nih.govnih.gov The efficiency of these catalysts is often linked to the concentration and accessibility of these redox sites.
Ketonization Reactions and Organic Synthesis Applications
Cerium-based catalysts, particularly ceria, are highly effective for ketonization reactions, which involve the coupling of two carboxylic acid molecules to form a ketone. researchgate.netwikipedia.org This process, also known as ketonic decarboxylation, is a valuable carbon-carbon bond-forming reaction in organic synthesis. wikipedia.orgnih.gov
Research has shown that ceria-supported catalysts exhibit superior performance for the cross-ketonization of carboxylic acids, including decanoic acid. researchgate.net In these reactions, adsorbed decanoate on the catalyst surface can undergo fragmentation and condensation to form ketones. researchgate.net The reaction mechanism is believed to involve the nucleophilic attack of an alpha-carbon from one carboxylate onto the carbonyl group of another, followed by decarboxylation. wikipedia.org
Cerium oxide can also catalyze the conversion of aldehydes to ketones. researchgate.net This transformation proceeds through the initial oxidation of the aldehyde to its corresponding carboxylic acid, which then undergoes ketonization. researchgate.net The use of this compound as a precursor allows for the synthesis of nano-crystalline ceria catalysts that are highly active for these transformations, yielding ketones with high selectivity. researchgate.net
| Reaction Type | Catalyst System | Reactants Example | Product Example | Key Finding |
| Cross-Ketonization | CeO₂/Al₂O₃ | Acetic acid + Decanoic acid | Methyl nonyl ketone | Ceria-based catalysts show high performance due to their redox properties and high oxygen exchange capacity. researchgate.net |
| Aldehyde Ketonization | Nano-CeO₂ (<15 nm) | Heptanal | 6-Undecanone (Heptanone) | Aldehyd is oxidized to a carboxylic acid intermediate, which then undergoes ketonization. researchgate.net |
| Intramolecular Ketonization | Barium hydroxide (B78521) | Adipic acid | Cyclopentanone | A classic example of converting a dicarboxylic acid to a cyclic ketone. wikipedia.org |
Photocatalytic Processes (e.g., CO₂ Reduction)
Photocatalysis using cerium-based materials is an emerging field with significant potential, particularly for applications like the reduction of carbon dioxide (CO₂) into solar fuels. mdpi.com The process relies on a photocatalyst that, upon absorbing light, generates electron-hole pairs capable of driving redox reactions. mdpi.comunh.edu
Cerium(III) compounds are particularly interesting for photocatalysis due to their luminescence properties and the highly oxidizing nature of the Ce(IV) species that can be formed. shanghaitech.edu.cn The excitation of a Ce(III)-ligand complex by light can trigger a ligand-to-metal charge transfer (LMCT), generating reactive radicals. chemrxiv.org this compound, with its carboxylate ligand, can participate in such LMCT processes.
Cerium oxide itself is a promising photocatalyst due to its ability to extend photon energy harvesting into the visible light region. researchgate.net The Ce(III)/Ce(IV) redox couple plays a crucial role in the photocatalytic mechanism, facilitating charge separation and transfer. nih.gov While direct use of this compound in CO₂ reduction is not widely documented, it serves as an excellent precursor for creating photocatalytically active ceria nanostructures. mdpi.com Furthermore, strategies to modify cerium(III) complexes, for instance by adjusting the steric bulk of ligands, have been shown to systematically improve their photocatalytic performance. rsc.org
Oxygen Storage Capacity (OSC) and its Catalytic Role
Oxygen Storage Capacity (OSC) is a defining characteristic of cerium oxide and is fundamental to its role in catalysis, most notably in three-way catalytic converters for automotive exhaust treatment. stanfordmaterials.comtohoku.ac.jp OSC refers to the material's ability to store and release oxygen depending on the ambient conditions, which is directly facilitated by the Ce³⁺/Ce⁴⁺ redox cycle. researchgate.netmdpi.com
Under oxygen-rich conditions, Ce³⁺ is oxidized to Ce⁴⁺, incorporating oxygen into the ceria lattice. Conversely, under oxygen-poor (reducing) conditions, Ce⁴⁺ is reduced back to Ce³⁺, releasing oxygen. researchgate.netmdpi.com This dynamic oxygen buffer helps to maintain an optimal air-to-fuel ratio, enabling the simultaneous conversion of carbon monoxide (CO), nitrogen oxides (NOx), and unburnt hydrocarbons into less harmful substances. stanfordmaterials.com
The synthesis of ceria with high OSC is critical. Studies have shown that modifying CeO₂ with decanoic acid under supercritical hydrothermal conditions yields materials that are particularly useful as redox catalysts. rsc.org This suggests that this compound plays a role in producing ceria with enhanced OSC, likely by influencing the formation of oxygen vacancies and creating a defect-rich nanostructure that promotes oxygen mobility. mdpi.commdpi.com
| Catalytic Application | Function of OSC | Role of Ce³⁺/Ce⁴⁺ Couple | Relevance of this compound |
| Three-Way Catalysis (TWC) | Buffers oxygen levels to optimize pollutant conversion. stanfordmaterials.comtohoku.ac.jp | Ce³⁺ ↔ Ce⁴⁺ + e⁻ facilitates O₂ storage and release. researchgate.net | Precursor for synthesizing high-OSC CeO₂ catalysts. rsc.org |
| Diesel Oxidation Catalysts (DOC) | Aids in the oxidation of particulate matter and hydrocarbons. stanfordmaterials.com | Provides active oxygen for oxidation reactions. mdpi.com | Can be used to create nanostructured ceria with high defect concentration. |
| CO Oxidation | Facilitates the oxidation of CO to CO₂. researchgate.net | The redox cycle provides the mechanism for oxygen transfer. | Source for tailored CeO₂ nanocatalysts. |
Enzyme-Mimetic Catalytic Activity in Chemical Systems (e.g., Superoxide (B77818) Dismutase and Catalase Mimicry mechanisms)
Cerium-based nanoparticles, often referred to as "nanozymes," exhibit remarkable enzyme-mimetic properties, capable of mimicking the function of natural antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT). researchgate.netfrontiersin.org This activity is intrinsically linked to the Ce³⁺/Ce⁴⁺ redox cycle. mdpi.com
Superoxide Dismutase (SOD) Mimicry: Cerium nanoparticles with a higher surface concentration of Ce³⁺ ions show strong SOD-mimetic activity. researchgate.netrsc.org They catalyze the dismutation of harmful superoxide radicals (O₂⁻) into hydrogen peroxide (H₂O₂) and molecular oxygen. arxiv.org The mechanism involves the oxidation of Ce³⁺ to Ce⁴⁺ by the superoxide radical. arxiv.org
Catalase (CAT) Mimicry: Conversely, catalase-like activity, which involves the decomposition of hydrogen peroxide into water and oxygen, is associated with a higher proportion of Ce⁴⁺ on the nanoparticle surface. nih.govresearchgate.net The catalytic cycle involves the reduction of Ce⁴⁺ to Ce³⁺ by H₂O₂.
This compound, containing cerium in the +3 oxidation state, is an ideal precursor for synthesizing ceria nanozymes with a high Ce³⁺ content, thus favoring SOD-mimetic activity. By controlling the synthesis conditions using this precursor, the Ce³⁺/Ce⁴⁺ ratio on the nanoparticle surface can be tuned, allowing for the design of nanozymes with specific, targeted catalytic functions. frontiersin.orgresearchgate.net This has significant implications for applications in biomedicine and as protective agents against oxidative stress in chemical systems. mdpi.commdpi.com
Energy Storage and Conversion Technologies
The reversible Ce(III)/Ce(IV) redox couple is not only vital for catalysis but also holds immense promise for energy storage and conversion technologies. discoverengineering.org Cerium compounds are being explored for applications in redox flow batteries and as components in fuel cells. mdpi.comhorizon-europe.gouv.fr
Cerium-based redox flow batteries are a potential solution for large-scale, grid-level energy storage from intermittent renewable sources like solar and wind. innovationnewsnetwork.com These batteries store energy in liquid electrolytes containing dissolved redox-active species. The Ce(III)/Ce(IV) couple can be used in the positive electrolyte (catholyte) due to its high redox potential, which allows for a high cell voltage. researchgate.net However, the efficiency of these batteries can be limited by the slow kinetics of the cerium redox reactions at the electrode surface. innovationnewsnetwork.comresearchgate.net
Research focuses on understanding and improving this charge transfer mechanism. nih.govinnovationnewsnetwork.com this compound can be a valuable source material for preparing the cerium-based electrolytes used in these batteries. Its organic ligand may also influence the solubility and stability of cerium ions in non-aqueous or mixed-acid electrolyte systems, which are being investigated to enhance battery performance. researchgate.net Additionally, ceria-based materials, which can be synthesized from precursors like this compound, are used to enhance the performance and durability of electrodes in solid oxide fuel cells, leveraging their ionic conductivity and catalytic activity. mdpi.com
Optical and Luminescent Materials
The unique electronic structure of the Cerium(III) ion, with its single electron in the 4f orbital, gives rise to distinct and useful luminescent properties. nih.gov The luminescence originates from a 5d-4f electronic transition, which is both spin- and parity-allowed, leading to high efficiency and a very short excited-state lifetime, typically in the nanosecond range. light-am.comnih.gov
Cerium(3+) is a widely used activator ion in phosphors for lighting and displays. rsc.orgresearchgate.net The energy of the 5d orbitals is highly sensitive to the ion's coordination environment (the crystal field). researchgate.net This sensitivity allows the emission color of Ce³⁺-doped phosphors to be "tuned" by changing the host material or the ligands surrounding the cerium ion. chemistryviews.orgum.edu.mt For example, incorporating Ce³⁺ into different host lattices like yttrium silicate (B1173343) (Y₂SiO₅) or strontium aluminate (SrAl₂O₄) results in emissions ranging from blue to green. um.edu.mtnih.gov
By systematically changing the coordinating atoms of the ligands, researchers have been able to adjust the emission bandwidth and color. chemistryviews.org For instance, using heavier chalcogen atoms (O, S, Se, Te) in the ligands of a Ce(III) complex led to a new orange-red emission, expanding beyond the traditional color regions for cerium. chemistryviews.org The decanoate ligands in this compound would provide a specific coordination environment, resulting in characteristic luminescent properties.
| Host Material/Complex Type | Key Finding | Emission Color/Wavelength | Reference |
|---|---|---|---|
| Y₂SiO₅:Ce³⁺, Tb³⁺ | Energy transfer from Ce³⁺ to Tb³⁺ allows for color tuning from blue to bluish-green by varying the Tb³⁺ concentration. | Blue to Bluish-Green | um.edu.mt |
| Ce-E₂ipᵗBu (E=O, S, Se, Te) | Introducing heavier chalcogen atoms systematically tunes the emission, achieving orange-red emission and the narrowest bandwidth with Te. | Varies, Orange-Red with Te | chemistryviews.org |
| SrAl₂O₄:Ce³⁺ | Doping with Ce³⁺ produces phosphors suitable for warm white light applications, with emission bands in the blue, blue-green, and orange-red regions. | Broad (White) | nih.gov |
| GdVO₄:Ce³⁺ | Doping concentration and heat treatment influence the chromaticity, optimizing the material for blue phosphor applications. | Blue (~412 nm) | researchgate.net |
The development of efficient and stable blue organic light-emitting diodes (OLEDs) remains a significant challenge. nih.govnih.gov Cerium(III) complexes are emerging as a new class of emitters that offer several advantages over traditional materials. eurekalert.orgpku.edu.cn Their d-f transition allows for a theoretical exciton (B1674681) utilization efficiency of 100%, bypassing the spin statistics limitations of conventional fluorescent and phosphorescent emitters. light-am.com Furthermore, their short excited-state lifetimes (in the nanosecond range) contribute to greater operational stability compared to phosphorescent materials, whose lifetimes are orders of magnitude longer. light-am.comnih.gov
Researchers have demonstrated blue OLEDs using cerium(III) complexes that achieve a high maximum external quantum efficiency (EQE) of up to 20.8% and significantly longer operational lifetimes than classic blue phosphorescent devices. nih.govnih.gov By combining a sky-blue emitting Ce(III) complex with an orange-red emitting Europium(II) complex, efficient white-light OLEDs (WOLEDs) have also been fabricated. eurekalert.orgpku.edu.cn this compound fits within this class of d-f transition emitters and could be explored for such applications. nih.goveurekalert.org
The photophysical behavior of Cerium(III) is governed by its [Xe]4f¹ electronic configuration. nih.gov Unlike the weak, parity-forbidden f-f transitions seen in most other lanthanides, Ce³⁺ exhibits intense, broad absorption bands in the UV region corresponding to the parity-allowed 4f → 5d electronic transition. nih.govresearchgate.net
Upon excitation, the electron is promoted to one of the 5d orbitals. The 5d subshell is split into several energy levels by the crystal field of the surrounding ligands. nih.gov The ion then relaxes, emitting a photon as the electron returns from the lowest 5d excited state (²D) to the two ground states (²F₅/₂ and ²F₇/₂), which are themselves split by spin-orbit coupling. researchgate.net This typically results in a broad, double-peaked emission spectrum. chemistryviews.org The allowed nature of this transition is responsible for the high absorption coefficient and the short, nanosecond-scale radiative lifetime. light-am.com
| Characteristic | Description | Consequence |
|---|---|---|
| Parity | Allowed (d ↔ f) | High absorption and emission rates |
| Spin | Allowed (Doublet → Doublet) | High exciton utilization efficiency (up to 100%) |
| Excited-State Lifetime | Short (typically 20-60 ns) | High operational stability in devices like OLEDs |
| Emission Spectrum | Broad, often double-peaked | Useful for solid-state lighting |
| Environmental Sensitivity | 5d orbitals are sensitive to the ligand/crystal field | Emission color is highly tunable |
Surface Chemistry and Coatings
Cerium compounds are widely used to modify surfaces and in protective coatings, particularly for inhibiting corrosion. unitn.itvjs.ac.vn Research has shown that cerium(III) decanoate plays a direct role as an intermediate in the surface modification of cerium oxide. rsc.org
In a study using supercritical hydrothermal treatment, it was found that decanoic acid reacts with CeO₂ particles, leading to the dissolution of cerium through the formation of cerium(III) decanoate complexes. rsc.org This monomeric complex then acts as an intermediate in a dissolution-reprecipitation cycle, which promotes the growth of CeO₂ particles with altered morphology. rsc.org X-ray photoelectron spectroscopy (XPS) confirmed that the extracted chemical intermediate was indeed a trivalent cerium complex, corresponding to cerium(III) decanoate. rsc.org
More broadly, Ce³⁺ ions are used as active corrosion inhibitors in coatings. unitn.it For example, Ce(III) can be incorporated into layered double hydroxide (LDH) coatings on aluminum alloys. Upon exposure to a corrosive environment, the cerium ions are released and precipitate as cerium oxides/hydroxides at local cathodic sites, mitigating the corrosion process. unitn.it this compound could potentially be used as a source for these inhibitive ions or as a hydrophobic component in protective organic coatings.
Formation of Cerium-Oxide Films and Conversion Layers
The generation of cerium-based conversion coatings is a critical area of research, aimed at replacing toxic chromate (B82759) treatments. cnrs.edu.lb These films provide a physical barrier that enhances corrosion protection. frontiersin.orgresearchgate.net The process often involves the precipitation of cerium compounds from a solution onto a metal substrate.
The mechanism leverages the oxidation of Ce(III) to Ce(IV). The addition of a strong oxidant can accelerate the precipitation of the conversion layer. frontiersin.org This results in a mixed oxidation state cerium conversion coating (CeCC). frontiersin.org In some novel methods, high-power ultrasound is used to assist in the deposition process, which can help in tuning the density of the resulting cerium oxide network. frontiersin.org
Studies have investigated the effect of cerium ion concentration in the electrolyte on the morphology and structure of the conversion films formed on aluminum. scientific-publications.net The goal is to create homogeneous, uniform, and crack-free thin films that, after thermal treatment, result in a CeO₂ coating. cnrs.edu.lb The resulting layers are typically 1–5 μm thick and consist of a mixture of cerium oxides and hydroxides. frontiersin.org
Surface Modification of Materials
Cerium compounds are utilized for the surface modification of materials to impart specific properties such as hydrophobicity and enhanced durability. ucl.ac.ukresearchgate.net The long carbon chain of the decanoate component can contribute to forming hydrophobic films on metal surfaces, a property known to increase corrosion resistance. researchgate.net
Research has demonstrated that long-carbon-chain carboxylates, such as sodium decanoate, can afford high protection to aluminum alloys by preventing chloride ion attack and limiting galvanic coupling. researchgate.netcore.ac.uk This approach is considered an alternative to using fluoroalkylsilanes for creating superhydrophobic surfaces. ucl.ac.uk While specific studies often focus on more common cerium salts like cerium nitrate (B79036) or on decanoates separately, the principle extends to organometallic compounds like this compound, which combine the functionalities of both moieties. core.ac.uk The modification can also involve creating an integrated surface structure, for instance, by using phytic acid to form a Li₃PO₄ layer with oxygen vacancies on cathode materials, which improves electrochemical performance. rsc.org
Corrosion Protection Mechanisms
The primary corrosion protection mechanism of cerium-based coatings relies on the redox capability of the cerium ion (Ce³⁺/Ce⁴⁺). rsc.orgbattelle.org This allows for a "self-healing" effect where the cerium compound can passivate the anodic dissolution of the underlying metal substrate. battelle.org The cerium oxide/hydroxide layer acts as a physical barrier, but more importantly, it can precipitate in defect sites to inhibit localized corrosion. frontiersin.orgresearchgate.net
The mechanism can be described as follows:
Barrier Formation : A dense, uniform layer of cerium oxide/hydroxide physically blocks corrosive species from reaching the metal surface. frontiersin.org
Electrochemical Passivation : The mixed oxide, CeO₂/Ce₂O₃, provides a renewable source of electrons to a corroding surface, effectively passivating it. battelle.org The reduction of Ce⁴⁺ to Ce³⁺ can occur during the protection process. rsc.org
Inhibition of Galvanic Coupling : On alloys with intermetallic particles, such as copper-rich particles in aluminum alloys, the coating can limit the galvanic coupling between these particles and the surrounding matrix, which is a primary driver of localized corrosion. researchgate.netcore.ac.uk
Hydrophobicity : When a long-chain carboxylate like decanoate is part of the system, it can form a hydrophobic film that repels water, further enhancing corrosion protection. researchgate.net
One study directly compared the protective properties of sodium decanoate with cerium nitrate on AA2024 aluminum alloy. The results, summarized in the table below, showed that the decanoate provided significant protection where the cerium salt alone did not show a comparable effect under the specific test conditions. core.ac.uk This highlights the important role of the carboxylate component in the protection mechanism. core.ac.uk
| Inhibitor (0.025 M) | Observation in 0.1 M Na₂SO₄ + 0.05 M NaCl (pH 6) | Protective Action |
| Sodium Decanoate | Significant and rapid decrease in anodic current density after injection. | High protection afforded by preventing chloride attack and limiting galvanic coupling. researchgate.netcore.ac.uk |
| Cerium Nitrate | No significant decrease in anodic current density observed. | Less effective under these specific experimental conditions compared to decanoate. core.ac.uk |
Advanced Functional Nanomaterials Development
The synthesis of nanomaterials with tailored properties is a rapidly advancing field. This compound can be a valuable precursor in the engineering of cerium-based nanoparticles and their integration into larger systems.
Nanoparticle Engineering for Specific Functional Properties
Cerium oxide nanoparticles (CeO₂ NPs) are renowned for their potent antioxidant and catalytic activities, which stem from the reversible transition between the Ce³⁺ and Ce⁴⁺ oxidation states. frontiersin.orgmdpi.com The engineering of these nanoparticles involves controlling their size, crystalline structure, surface charge, and surface chemistry to achieve specific functional outcomes. frontiersin.orgmdpi.com
The synthesis method and the choice of precursors and stabilizers are critical. mdpi.comrsc.org Organic ligands, such as carboxylates, play a crucial role in stabilizing nanoparticles immediately after production to prevent agglomeration and control growth. mdpi.com A long-chain carboxylate like decanoate can act as a capping agent, influencing the final size and dispersibility of the nanoparticles in various media.
The functional properties of CeO₂ NPs are highly dependent on the ratio of Ce³⁺ to Ce⁴⁺ on their surface, which is related to the concentration of oxygen vacancies. mdpi.commdpi.com A higher concentration of Ce³⁺ and oxygen vacancies is often associated with enhanced catalytic and antioxidant activity. mdpi.com By carefully selecting synthesis parameters and precursors, it is possible to engineer nanoparticles with a desired Ce³⁺/Ce⁴⁺ ratio. For example, atomic layer deposition (ALD) using novel precursors allows for the determination of the complex relationship between oxide stoichiometry, film thickness, and growth parameters, offering a way to adjust oxide properties for specific applications. kobv.de
| Property | Engineering Approach | Desired Outcome |
| Size & Morphology | Control of synthesis method (e.g., sol-gel, hydrothermal) and precursors. mdpi.com | Nanoparticles of 3-5 nm with a specific structure (e.g., cubic fluorite). mdpi.commdpi.com |
| Surface Chemistry | Use of stabilizers and coating materials (e.g., citrates, polymers, carboxylates). frontiersin.orgmdpi.com | Reduced agglomeration, improved biocompatibility, targeted delivery. frontiersin.orgmdpi.com |
| Redox Activity | Tuning of Ce³⁺/Ce⁴⁺ ratio and oxygen vacancies. mdpi.commdpi.com | Enhanced antioxidant, catalytic, or antibacterial properties. mdpi.comrsc.org |
Incorporation into Composite Materials and Hybrid Systems
To harness the functional properties of cerium oxide nanoparticles, they are often incorporated into larger matrices to form composite or hybrid materials. mdpi.commdpi.com These materials combine the properties of the nanoparticles with the structural integrity or biocompatibility of a host material, such as a polymer or ceramic. mdpi.comnih.gov
For instance, CeO₂ NPs have been successfully synthesized within a bacterial nanocellulose (BC) matrix, resulting in a hybrid aerogel or hydrogel with a uniform distribution of nanoparticles. mdpi.com Such composites exhibit the antioxidant properties of the nanoceria, making them promising for applications like advanced wound healing materials. mdpi.comnih.gov
The development of hybrid materials is a key strategy in fields like aerospace, where materials must be lightweight yet robust, offering protection against corrosion and radiation. researchgate.net The integration of functional nanoparticles into polymer matrices can lead to multifunctional composites with enhanced mechanical strength, thermal stability, and other desired characteristics. nih.gov The initial cerium precursor, potentially this compound, plays a role in the in-situ formation and dispersion of the active nanoparticle phase within the composite structure.
Future Research Directions and Unexplored Avenues
Development of Novel Synthesis Routes for Tailored Properties
The properties of Cerium(3+) decanoate (B1226879) are intrinsically linked to its physical and chemical characteristics, such as crystallite size, morphology, and surface area. Developing novel synthesis routes is crucial for controlling these attributes to meet the demands of specific applications. While traditional methods like metathesis have been used for even-chain-length cerium(III) carboxylates, modern synthesis techniques offer greater control over the final product's characteristics. researchgate.net
Future research should explore advanced synthesis methodologies, including:
Hydrothermal and Solvothermal Synthesis: These methods, which involve reactions in aqueous or organic solvents above their boiling points in a sealed vessel, can produce highly crystalline and morphologically controlled nanoparticles. sciencepublishinggroup.comscielo.org.mx For Cerium(3+) decanoate, adjusting parameters like temperature, pressure, and reaction time could allow for the tailoring of particle size and shape, which is critical for catalytic and optical applications. mdpi.com
Microwave-Assisted Synthesis: This technique utilizes microwave radiation to rapidly heat the reactants, often leading to faster reaction rates, higher yields, and narrower particle size distributions. researchgate.net Applying this to this compound could provide an energy-efficient route to produce nanoparticles with uniform properties. researchgate.net
Sonochemical Methods: The use of high-intensity ultrasound can create unique reaction conditions through acoustic cavitation, promoting the formation of nanostructured materials. This could be a promising route for synthesizing highly dispersed this compound nanoparticles. scielo.org.mx
The goal of these explorations is to establish clear relationships between synthesis parameters and material properties, as summarized in the table below.
| Synthesis Method | Key Parameters to Control | Potential Effect on this compound Properties |
| Hydrothermal/Solvothermal | Temperature, Pressure, Solvent, Precursor Concentration | Control over crystallinity, particle size, and morphology (e.g., nanorods, spheres). acs.org |
| Microwave-Assisted | Power, Temperature, Reaction Time, Solvent | Rapid formation of uniform nanoparticles, potentially leading to enhanced luminescence. researchgate.net |
| Sonochemical | Frequency, Power, Temperature, Solvent | Production of highly dispersed, nanostructured particles with high surface area. scielo.org.mx |
| Co-precipitation | pH, Temperature, Rate of Addition, Precursors | Simple, low-cost route to produce nanoparticles, though control over aggregation can be a challenge. scielo.org.mx |
By systematically investigating these routes, researchers can create a toolbox for producing this compound with predefined characteristics, optimized for specific functions.
Advanced In-situ Characterization under Operando Conditions
To understand how this compound functions in real-world applications, particularly in catalysis and energy storage, it is essential to study the material under working (operando) conditions. Advanced in-situ characterization techniques allow for the real-time observation of chemical and structural changes as they happen. mdpi.comnumberanalytics.com
Future research should employ a suite of in-situ methods to probe the dynamic behavior of this compound:
In-situ X-ray Diffraction (XRD) and X-ray Absorption Spectroscopy (XAS): These techniques are invaluable for monitoring the crystalline phase, lattice parameters, and the local atomic and electronic structure of cerium ions during a chemical reaction. mdpi.comrsc.org For instance, XAS can track the crucial Ce³⁺/Ce⁴⁺ redox cycle, which is fundamental to the catalytic activity of cerium-based materials. researchgate.netmdpi.com
In-situ Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These vibrational spectroscopy methods can identify reaction intermediates and surface-adsorbed species on the catalyst surface. rsc.orgmdpi.com This would provide mechanistic insights into how reactants like carboxylic acids interact with the this compound surface during processes such as ketonization. mdpi.com
Employing these techniques could, for example, reveal the transformation of this compound into active cerium oxide phases under catalytic conditions or elucidate its degradation mechanisms, providing critical information for designing more stable and efficient materials. researchgate.net
| In-situ Technique | Information Gained for this compound | Potential Research Focus |
| X-ray Diffraction (XRD) | Real-time changes in crystalline structure and phase. mdpi.com | Studying phase transformations during thermal decomposition or catalytic reactions. |
| X-ray Absorption Spectroscopy (XAS) | Dynamic changes in cerium oxidation state (Ce³⁺/Ce⁴⁺) and local coordination environment. rsc.org | Elucidating the redox mechanism in catalytic cycles (e.g., oxidation, ketonization). |
| FTIR/Raman Spectroscopy | Identification of surface intermediates and adsorbed molecules. rsc.org | Understanding the reaction pathways of organic molecules on the material's surface. |
| Transmission Electron Microscopy (TEM) | Visualization of morphological and structural changes at the nanoscale. numberanalytics.com | Observing particle sintering or restructuring during high-temperature applications. |
Deeper Understanding of Structure-Property Relationships through Integrated Theoretical and Experimental Approaches
A fundamental understanding of why this compound exhibits certain properties lies in its atomic and electronic structure. Integrating theoretical modeling with experimental validation provides a powerful approach to uncover these structure-property relationships. esrf.frabechem.com
Future work should focus on a synergistic combination of:
Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) can model the electronic structure, stability of different crystal phases, and the adsorption energies of molecules on this compound surfaces. This can predict reaction pathways and explain the catalytic activity observed experimentally.
Quantitative Structure-Property Relationship (QSPR) Models: These statistical models can predict material properties based on molecular descriptors. abechem.com For this compound, a QSPR model could be developed to predict its performance in specific applications, such as its complexation stability, which is crucial for separation processes or sensor development. abechem.com
Experimental Validation: The predictions from theoretical models must be rigorously tested against experimental data from techniques like X-ray photoelectron spectroscopy (XPS) for surface composition, UV-Vis spectroscopy for optical properties, and detailed catalytic performance tests. mdpi.comnih.gov
This integrated approach can accelerate the design of new materials. For example, theoretical calculations could identify dopants or surface modifications that enhance the catalytic activity of this compound, which can then be synthesized and tested experimentally.
| Theoretical Approach | Experimental Complement | Research Goal |
| Density Functional Theory (DFT) | XPS, XAS, In-situ Spectroscopy | Elucidate electronic structure, redox properties, and reaction mechanisms at the atomic level. mdpi.com |
| Molecular Dynamics (MD) | Thermal Analysis (TGA/DSC), TEM | Simulate thermal behavior, phase transitions, and interactions with solvents or polymers. |
| QSPR Modeling | Potentiometry, Chromatography | Predict complexation stability and separation factors for designing new ionophores or extraction agents. abechem.com |
Exploration of New Application Domains in Sustainable Technologies
The unique chemical nature of this compound makes it a candidate for several applications in sustainable or "green" technologies. nih.govmdpi.com Research should be directed toward exploring and optimizing its performance in these emerging domains.
Potential sustainable applications include:
Catalysis for Biofuel Production: Ceria-based catalysts are effective for the ketonization of carboxylic acids, a key reaction in upgrading bio-oils produced from biomass pyrolysis into more stable and energy-dense fuels. researchgate.net this compound could serve as a precursor to highly active ceria catalysts or act as a catalyst itself. researchgate.net
Fuel Additives: Cerium alkanoates are known to improve combustion efficiency and reduce particulate emissions when added to fuels. researchgate.net Further research into this compound as a fuel additive could lead to cleaner-burning diesel and biodiesels, contributing to lower air pollution. researchgate.net
Anti-Corrosion Coatings: Cerium compounds are being developed as environmentally friendly alternatives to toxic chromate-based corrosion inhibitors. frontiersin.org this compound could be incorporated into polymer coatings to provide "smart" corrosion protection for metals like aluminum and magnesium alloys. frontiersin.org
Polymer Composites: The inclusion of lanthanide alkanoates can enhance the thermal stability and tensile strength of polymers. researchgate.net Exploring this compound as a filler could lead to advanced polymer composites with improved properties for various applications.
| Sustainable Technology | Role of this compound | Underlying Property |
| Bio-oil Upgrading | Catalyst or catalyst precursor for ketonization. researchgate.net | Redox activity (Ce³⁺/Ce⁴⁺), high oxygen exchange capacity. researchgate.net |
| Green Fuel Additives | Combustion improver, soot reducer. researchgate.net | Catalytic oxidation properties. researchgate.net |
| Chromate-Free Coatings | Active corrosion inhibitor. frontiersin.org | Formation of a protective cerium oxide layer at defect sites. frontiersin.org |
| Advanced Polymer Materials | Functional filler/additive. researchgate.net | Interaction of the decanoate ligand with the polymer matrix and the thermal stability of the salt. |
By focusing on these future research directions, the scientific community can systematically build upon our current knowledge of this compound, paving the way for its use in innovative and sustainable technologies.
Q & A
Basic: What experimental methods are recommended for synthesizing cerium(3+) decanoate with high purity?
Methodological Answer:
Synthesis typically involves reacting cerium(III) salts (e.g., CeCl₃) with decanoic acid in a controlled stoichiometric ratio under inert conditions. Key steps include:
- Precipitation method : Adjust pH to 5–6 using ammonia to precipitate cerium hydroxide, followed by ligand exchange with decanoic acid in ethanol .
- Solvent selection : Use anhydrous solvents (e.g., toluene) to minimize hydrolysis of cerium(III) intermediates .
- Purification : Recrystallization from non-polar solvents (e.g., hexane) or vacuum drying to remove residual ligands.
Validate purity via elemental analysis, FTIR (to confirm carboxylate bonding at ~1540 cm⁻¹), and X-ray diffraction for crystallinity .
Advanced: How can researchers resolve contradictions in reported stability data for this compound in aqueous vs. non-aqueous systems?
Methodological Answer:
Contradictions often arise from differences in experimental conditions (e.g., pH, temperature, ligand excess). Systematic approaches include:
- Controlled replication : Reproduce studies with strict control of water content (Karl Fischer titration) and oxygen levels (glovebox setups) .
- Spectroscopic monitoring : Use UV-Vis and NMR to track ligand dissociation kinetics in real time. For example, Ce³⁺ hydrolysis products (e.g., Ce(OH)²⁺) in water may alter stability .
- Computational modeling : Apply density functional theory (DFT) to compare binding energies of decanoate ligands in aqueous vs. organic solvents .
Basic: What characterization techniques are essential for confirming the coordination geometry of this compound?
Methodological Answer:
- X-ray crystallography : Resolve the crystal structure to determine coordination number (typically 8–9 for Ce³⁺) and ligand arrangement .
- FTIR spectroscopy : Identify symmetric/asymmetric COO⁻ stretches (~1410 cm⁻¹ and ~1540 cm⁻¹) to confirm bidentate vs. monodentate bonding .
- Magnetic susceptibility : Measure deviations from Curie-Weiss behavior to infer ligand field effects .
- Thermogravimetric analysis (TGA) : Correlate decomposition steps with ligand loss to verify stoichiometry .
Advanced: How can this compound’s redox behavior be leveraged in catalytic applications, and what experimental pitfalls exist?
Methodological Answer:
Ce³⁺/Ce⁴⁺ redox transitions enable catalytic oxidation reactions (e.g., organic substrates). Key considerations:
- Electrochemical studies : Use cyclic voltammetry in non-aqueous electrolytes (e.g., acetonitrile) to identify oxidation potentials and reversibility .
- Catalytic testing : Monitor reaction kinetics (e.g., alcohol oxidation) with GC-MS or in situ Raman spectroscopy. Note that decanoate ligands may inhibit electron transfer due to steric effects .
- Common pitfalls :
- Ligand degradation under oxidative conditions (mitigate via lower temperatures).
- Ce³⁺ disproportionation in acidic media (control pH rigorously) .
Basic: What are the best practices for literature reviews on this compound’s physicochemical properties?
Methodological Answer:
- Database strategies :
- Critical evaluation : Prioritize peer-reviewed journals over patents/manufacturer data (e.g., Aladdin SDS lacks mechanistic details) .
- Data extraction : Tabulate properties (e.g., solubility, melting point) with source citations to identify inconsistencies .
Advanced: How can researchers design experiments to probe this compound’s ligand-exchange dynamics with competing anions?
Methodological Answer:
- Competitive binding assays : Introduce competing ligands (e.g., nitrate, acetate) in molar excess and monitor displacement via:
- Kinetic modeling : Fit data to pseudo-first-order equations to determine rate constants for ligand substitution .
- Control experiments : Use CeCl₃ as a reference to distinguish ligand-specific effects .
Basic: What safety protocols are critical when handling this compound in the laboratory?
Methodological Answer:
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of organic vapors or cerium-containing dust .
- Waste disposal : Collect cerium waste in sealed containers labeled for heavy-metal disposal .
Advanced: How can high-throughput screening optimize this compound’s performance in hybrid material synthesis?
Methodological Answer:
- Combinatorial libraries : Vary cerium/decanoate ratios and solvents (e.g., DMF, THF) in 96-well plates.
- Automated characterization : Use XRD and SEM-EDS to map phase purity and elemental distribution .
- Machine learning : Train models on experimental data to predict optimal synthesis conditions for target properties (e.g., porosity, thermal stability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
